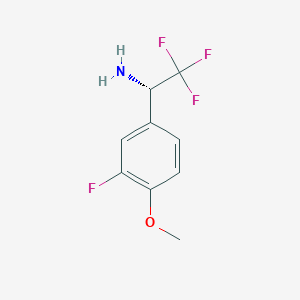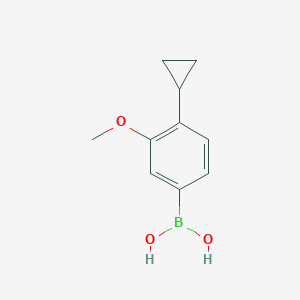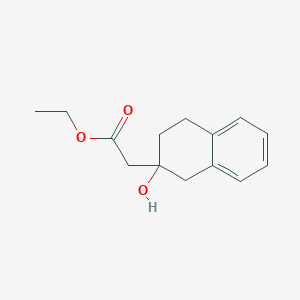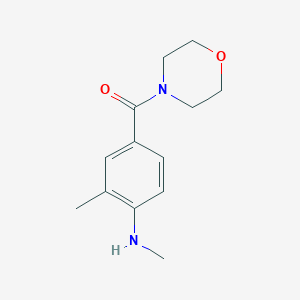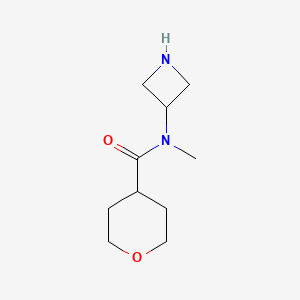
N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide
Overview
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used as building blocks in the synthesis of various biologically active compounds .
Synthesis Analysis
Azetidines can be synthesized through various methods. One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of azetidines can be analyzed using various spectroscopic techniques, including 1H, 13C, 15N, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
Azetidines are generally solid at room temperature . Their physical and chemical properties can be influenced by their structure and the presence of various functional groups.Scientific Research Applications
Synthesis of Heterocyclic Amino Acid Derivatives
This compound serves as a precursor in the synthesis of new heterocyclic amino acid derivatives. Through a process known as Aza-Michael addition, it reacts with NH-heterocycles to produce functionalized azetidine-containing compounds . These derivatives are valuable for their potential use in medicinal chemistry, particularly for creating molecules with enhanced biological activity.
Development of GABA A Receptor Modulators
The azetidine ring in this compound can act as a structural analogue for 4-aminobutanoic acid (GABA), which is significant in the development of positive allosteric modulators of GABA A receptors . These modulators are important in the treatment of various neurological disorders, including anxiety, epilepsy, and insomnia.
Small-Molecule Drug Development
N-(Azetidin-3-yl)-N-methylacetamide hydrochloride, a related compound, has been explored as a small-molecule drug candidate for the treatment of disorders such as excessive daytime sleepiness, cognitive impairment, and obesity. This highlights the potential of azetidine-containing compounds in therapeutic applications.
Suzuki–Miyaura Cross-Coupling Reactions
The compound is utilized in Suzuki–Miyaura cross-coupling reactions to create novel heterocyclic compounds. This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds, leading to the diversification of pharmaceutical agents .
Pharmacophore Design
Azetidine rings are used as pharmacophores in the design of aza-heterocyclic molecules. These structures are key in the discovery of new drugs, as they contribute to the binding and specificity of the drug to its target .
Chemical Storage and Stability Studies
The compound’s stability and storage properties are of interest in research. Understanding these characteristics is crucial for its handling and application in various chemical reactions .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(azetidin-3-yl)-N-methyloxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-12(9-6-11-7-9)10(13)8-2-4-14-5-3-8/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZSAOIRXGIYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)C(=O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B1425814.png)

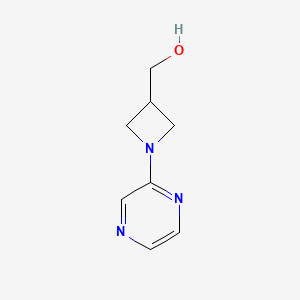



![4-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425823.png)


